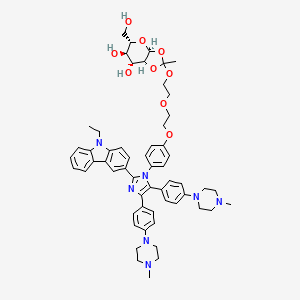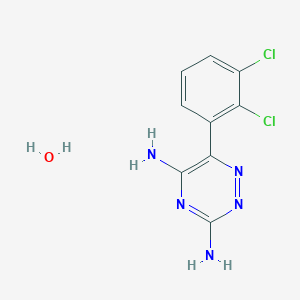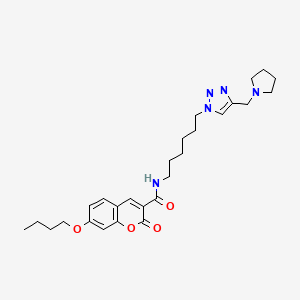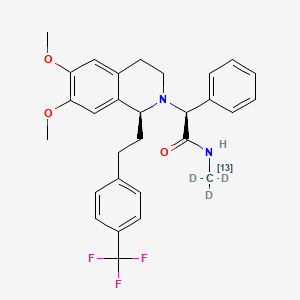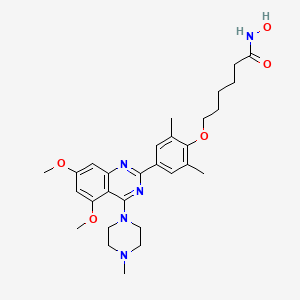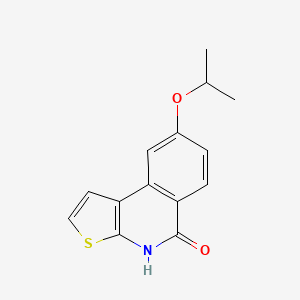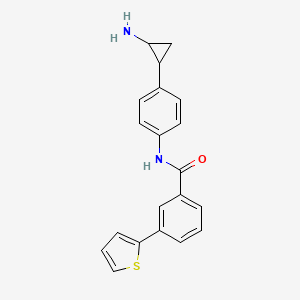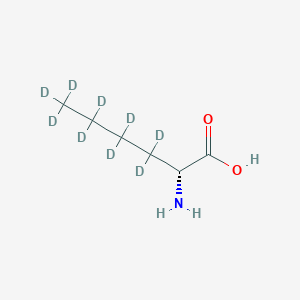
D-Norleucine-d9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-2-Aminohexanoic acid-d9: is a deuterium-labeled version of D-2-Aminohexanoic acid. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling allows for the tracking and quantification of the compound in various biological and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-2-Aminohexanoic acid-d9 involves the incorporation of deuterium into the D-2-Aminohexanoic acid molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods: Industrial production of D-2-Aminohexanoic acid-d9 is carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of deuterated starting materials and catalysts to achieve high yields and purity. The final product is then purified using techniques such as chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: D-2-Aminohexanoic acid-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the desired substitution but often involve the use of catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
D-2-Aminohexanoic acid-d9 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and metabolism of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of drugs.
Industry: Applied in the development of new materials and compounds with specific isotopic labeling for enhanced properties.
Mechanism of Action
The mechanism of action of D-2-Aminohexanoic acid-d9 involves its incorporation into biological and chemical systems where it can be tracked due to its deuterium label. The deuterium atoms provide a distinct signal in spectroscopic analyses, allowing researchers to monitor the compound’s behavior and interactions. The molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Norleucine: An isomer of leucine, used in protein synthesis studies.
Aminocaproic acid: Used as an antifibrinolytic agent in medicine.
Leucine: A common amino acid involved in protein synthesis.
Uniqueness: D-2-Aminohexanoic acid-d9 is unique due to its deuterium labeling, which provides distinct advantages in tracking and quantification in research applications. This isotopic labeling allows for more precise and accurate studies compared to non-labeled compounds.
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
(2R)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
LRQKBLKVPFOOQJ-CJPSRAQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[C@H](C(=O)O)N |
Canonical SMILES |
CCCCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(6aR,8R,9S)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide](/img/structure/B12406474.png)

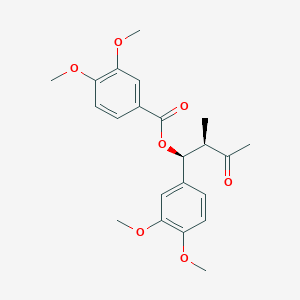
![N-[(2R)-1-[benzyl(methyl)amino]propan-2-yl]-4-[5-[fluoranyl(difluoro)methyl]-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B12406483.png)

